![molecular formula C11H15ClN2OS B14588333 N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea CAS No. 61290-75-3](/img/structure/B14588333.png)
N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is a thiourea derivative with a molecular formula of C11H15ClN2OS This compound is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a methyl group attached to the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 2-chlorobenzyl chloride with N-methyl-N-(2-hydroxyethyl)amine to form an intermediate, which is then reacted with thiourea. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N’-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N’-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N’-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
- N-(2-Chlorophenyl)-N’-methylthiourea
- N-(2-Hydroxyethyl)-N-methylthiourea
- N-(2-Chlorophenyl)-N-(2-hydroxyethyl)thiourea
Uniqueness
N’-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is unique due to the combination of its chlorophenyl, hydroxyethyl, and methyl groups attached to the thiourea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
61290-75-3 |
|---|---|
分子式 |
C11H15ClN2OS |
分子量 |
258.77 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C11H15ClN2OS/c1-14(6-7-15)11(16)13-8-9-4-2-3-5-10(9)12/h2-5,15H,6-8H2,1H3,(H,13,16) |
InChIキー |
GLUSJHXQYMRILQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C(=S)NCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



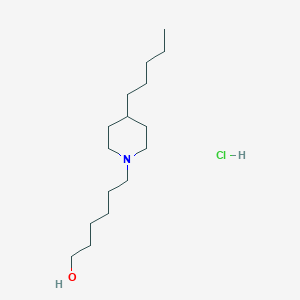
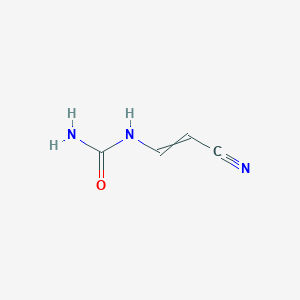


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
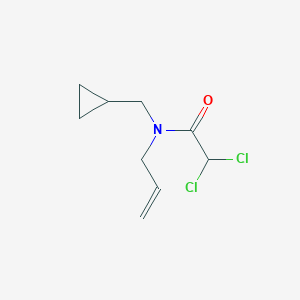
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
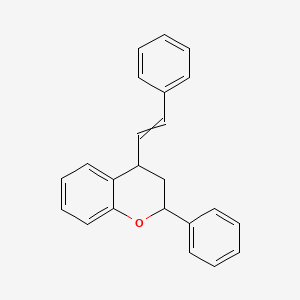

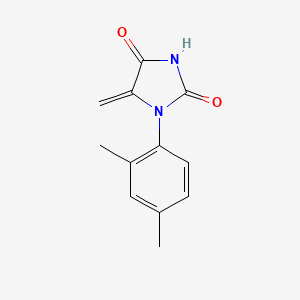
![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
